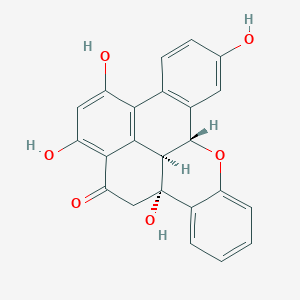
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:0 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and docosanoyl respectively. It is a phosphatidylcholine O-38:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Aplicaciones Científicas De Investigación
Phase Behavior in Lipid Mixtures
Research by Dumaual, Jenski, and Stillwell (2000) focused on the phase behavior of lipid mixtures containing similar compounds to 1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine. They discovered that these lipid mixtures phase separate into distinct phases, important for understanding cell membrane dynamics (Dumaual, Jenski, & Stillwell, 2000).
Polyunsaturated Lipid Bilayers
Mihailescu and Gawrisch (2006) studied the structure of oriented bilayers containing similar lipids. Their work highlights how these compounds influence membrane properties, crucial for the function of membrane-bound proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Synthesis for Cancer Chemotherapy
Zerouga, Stillwell, and Jenski (2002) synthesized a novel phospholipid combining fatty acids and anticancer drugs for potential use in cancer chemotherapy. This demonstrates the compound's utility in creating drug delivery systems (Zerouga, Stillwell, & Jenski, 2002).
Bicelle Systems for Structural Biology
Wu et al. (2010) explored the use of bicelles formed by mixtures of similar lipids for molecular biophysical studies. This research is significant for understanding the structure and function of biological membranes (Wu et al., 2010).
Enzymatic Deacylation Studies
Blasi et al. (2006) investigated the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to understand the synthesis of 'structured' phosphocholines, relevant for biochemical applications (Blasi et al., 2006).
Arsenic-Containing Phosphatidylcholines
Guttenberger et al. (2017) disclosed the synthesis of arsenic-containing phosphatidylcholines, providing a basis for studying the biological and toxicological properties of arsenolipids, highlighting the compound's role in toxicology research (Guttenberger et al., 2017).
Hybrid Siloxane Phosphocholine Bilayers
Frampton et al. (2021) examined hybrid siloxane phosphocholines for their potential in therapeutic agent delivery, showcasing the compound's applicability in drug delivery systems (Frampton et al., 2021).
Cellular Ion Channel Interaction
Potier et al. (2011) hypothesized that similar lipids could interact with plasma membrane ion channels, a significant insight for understanding the compound's pharmacological potential (Potier et al., 2011).
Phospholipid Additives in Electrophoresis
Luo, Archer-Hartmann, and Holland (2010) utilized phospholipids as additives in capillary electrophoresis, demonstrating the compound's application in analytical chemistry (Luo, Archer-Hartmann, & Holland, 2010).
Membrane Physical Properties
Binder and Gawrisch (2001) and Marquardt et al. (2020) investigated the impact of unsaturated lipid chains on membrane properties. These studies provide insights into the compound's role in membrane biophysics and its influence on integral membrane proteins (Binder & Gawrisch, 2001), (Marquardt et al., 2020).
Propiedades
Nombre del producto |
1-Hexadecyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H94NO7P |
Peso molecular |
804.2 g/mol |
Nombre IUPAC |
[(2R)-2-docosanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H94NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h45H,6-44H2,1-5H3/t45-/m1/s1 |
Clave InChI |
BIIIEBBIUJYGBZ-WBVITSLISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)






![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)
